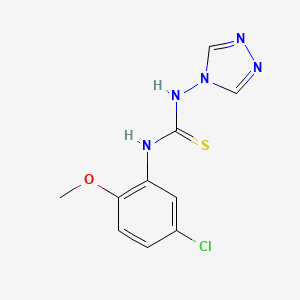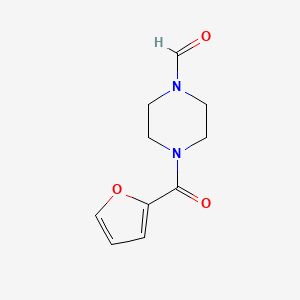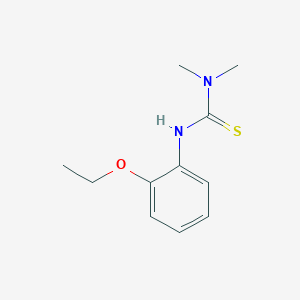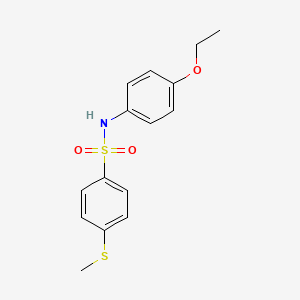
N-(3-fluorophenyl)-2-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-phenoxybenzamide, also known as GSK461364, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent inhibitory effects on a variety of kinases, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-2-phenoxybenzamide involves the inhibition of CDKs and GSK3. CDKs are key regulators of the cell cycle, and their dysregulation has been implicated in the development of cancer. GSK3 is involved in a variety of signaling pathways, including the regulation of glycogen metabolism and the Wnt signaling pathway. Inhibition of GSK3 has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. Inhibition of CDKs and GSK3 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, inhibition of GSK3 has been shown to have neuroprotective effects in animal models of Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-fluorophenyl)-2-phenoxybenzamide is its potent inhibitory effects on CDKs and GSK3. This makes it a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. However, one of the limitations of this compound is its potential off-target effects, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of N-(3-fluorophenyl)-2-phenoxybenzamide. One area of research is the development of more selective inhibitors of CDKs and GSK3. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to this compound. Finally, the potential therapeutic applications of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease, warrant further investigation.
Méthodes De Synthèse
The synthesis of N-(3-fluorophenyl)-2-phenoxybenzamide can be achieved through a multi-step process. The first step involves the reaction of 3-fluoroaniline with 2-bromoanisole to produce N-(3-fluorophenyl)-2-methoxybenzamide. This intermediate is then subjected to a Suzuki coupling reaction with phenylboronic acid to yield the final product, this compound.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-2-phenoxybenzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent inhibitory effects on a variety of kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK3). These kinases play important roles in cell cycle regulation and signaling pathways, making them attractive targets for drug development.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO2/c20-14-7-6-8-15(13-14)21-19(22)17-11-4-5-12-18(17)23-16-9-2-1-3-10-16/h1-13H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSPHPLSMXJMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid](/img/structure/B5697464.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)
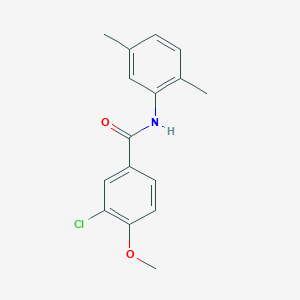

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5697488.png)
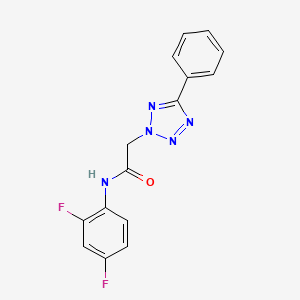
![N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5697495.png)
![3-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697498.png)
